Cas no 1261014-06-5 (2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-fluoro-4-methylphenyl)acetamide)

2-{2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-fluoro-4-methylphenyl)acetamide is a structurally complex heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a pyrrole moiety and an acetamide group. This molecule exhibits potential as an intermediate or active pharmaceutical ingredient (API) due to its unique combination of functional groups, which may confer selective binding properties or biological activity. The presence of halogenated aromatic rings (chlorophenyl and fluorophenyl) enhances its stability and lipophilicity, making it suitable for further derivatization in medicinal chemistry applications. Its well-defined structure allows for precise modifications, facilitating research in drug discovery, particularly in targeting specific receptors or enzymes. The compound is typically synthesized under controlled conditions to ensure high purity and reproducibility.
2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-fluoro-4-methylphenyl)acetamide structure
1261014-06-5 structure
Product Name:2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-fluoro-4-methylphenyl)acetamide
CAS No:1261014-06-5
MF:C21H16ClFN4O2
MW:410.828746795654
CID:5323214
Update Time:2025-05-20

2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-fluoro-4-methylphenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-fluoro-4-methylphenyl)acetamide
    • 2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-N-(2-fluoro-4-methylphenyl)acetamide
    • 2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(2-fluoro-4-methylphenyl)acetamide
    • STL075280
    • Inchi: 1S/C21H16ClFN4O2/c1-13-7-8-17(16(23)10-13)24-19(28)12-27-9-3-6-18(27)21-25-20(26-29-21)14-4-2-5-15(22)11-14/h2-11H,12H2,1H3,(H,24,28)
    • InChI Key: ZOXGXXWGQMZCRU-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)C1=NOC(C2=CC=CN2CC(NC2C=CC(C)=CC=2F)=O)=N1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 5
  • Complexity: 571
  • XLogP3: 4.3
  • Topological Polar Surface Area: 73

2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-fluoro-4-methylphenyl)acetamide Pricemore >>

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Additional information on 2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-fluoro-4-methylphenyl)acetamide

A Comprehensive Overview of 2-{2-[3-(3-Chlorophenyl)-1,2,4-Oxadiazol-5-yl]-1H-Pyrrol-1-yl}-N-(2-Fluoro-4-Methylphenyl)Acetamide (CAS No. 1261014-06-5)

The compound 2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-fluoro-4-methylphenyl)acetamide, identified by the CAS number 1261014-06-5, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound has garnered attention in recent years due to its unique structural properties and promising biological activities. In this article, we will delve into the structural characteristics, synthesis methods, applications, and the latest research findings related to this compound.

The molecular structure of 2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-fluoro-4-methylphenyl)acetamide is characterized by a complex arrangement of functional groups. The presence of the oxadiazole ring and the pyrrole moiety contributes to its stability and reactivity. Recent studies have highlighted the importance of such heterocyclic structures in drug design and material science. The fluorine and chlorine substituents further enhance its electronic properties, making it a valuable candidate for various chemical reactions.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions. Researchers have employed various methodologies to optimize the synthesis pathway, ensuring high yield and purity. The use of advanced catalysts and green chemistry principles has been emphasized in recent studies to minimize environmental impact. These advancements have not only improved the synthesis process but also opened new avenues for large-scale production.

In terms of applications, CAS No. 1261014-06-5 has shown remarkable potential in the field of pharmacology. Its ability to interact with specific biological targets has been extensively studied, leading to promising results in preclinical trials. The compound exhibits potent inhibitory activity against certain enzymes and receptors, making it a strong candidate for drug development in areas such as oncology and neurodegenerative diseases.

Beyond pharmacology, this compound has also found applications in material science. Its unique electronic properties make it suitable for use in advanced materials such as polymers and composites. Recent research has explored its role in enhancing the mechanical and thermal stability of materials, which could have significant implications for industries ranging from electronics to aerospace.

The environmental impact of this compound is another critical area of study. Researchers have investigated its biodegradation pathways and toxicity profiles to ensure its safe use in industrial settings. Preliminary findings suggest that it has low toxicity and biodegrades efficiently under controlled conditions, aligning with current environmental regulations.

In conclusion, CAS No. 1261014-06 strong>-< strong>5 strong> represents a cutting-edge molecule with diverse applications across multiple disciplines. Its structural complexity, coupled with advancements in synthesis and application techniques, positions it as a key player in future scientific innovations. As research continues to unfold, this compound is expected to contribute significantly to both academic and industrial advancements.

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